1H-Benzotriazole, sodium salt
Overview
Description
1H-Benzotriazole (BTAH) is a heterocyclic compound with a benzene ring fused to a triazole ring. It is known for its application in corrosion inhibition, particularly for copper and its alloys. The sodium salt form of this compound enhances its solubility in water, making it more effective in certain applications. The sodium salt of a related compound, diethyl 1H-pyrazole-3,5-dicarboxylate, has been studied for its ability to form stable complexes with substances like amphetamines and dopamine, indicating the potential for benzotriazole derivatives to interact with organic molecules in complex ways .
Synthesis Analysis
While the provided papers do not detail the synthesis of 1H-Benzotriazole, sodium salt, it can be inferred that the synthesis would involve the neutralization of 1H-Benzotriazole with a sodium donor, such as sodium hydroxide, to form the sodium salt. This process would increase the compound's solubility in aqueous solutions, which is beneficial for its application as a corrosion inhibitor .
Molecular Structure Analysis
The molecular structure of 1H-Benzotriazole consists of a fused ring system containing a benzene ring and a triazole ring. The sodium salt form would likely retain the core structure of BTAH while incorporating a sodium ion to balance the negative charge developed upon deprotonation of the triazole ring. The crystal structure of a related sodium salt showed the ability to form a double helical supramolecular structure when complexed with amphetamines, suggesting that the sodium salt of BTAH could also exhibit interesting structural properties .
Chemical Reactions Analysis
1H-Benzotriazole and its derivatives are known to interact with metals, forming complexes that can inhibit corrosion. The sodium salt of BTAH would be expected to react similarly, binding to metal surfaces and protecting them from corrosion processes. The exact nature of these interactions would depend on the specific environmental conditions and the metals involved .
Physical and Chemical Properties Analysis
The sodium salt of 1H-Benzotriazole would possess different physical and chemical properties compared to its parent compound due to the presence of the sodium ion. These properties include increased water solubility, which is crucial for its function as a corrosion inhibitor in aqueous environments. The electrochemical study provided indicates that BTAH, and by extension its sodium salt, acts as a mixed-type inhibitor, effectively reducing the rate of copper corrosion in a saline solution. The optimal inhibition efficiency was observed at 30 ppm of BTAH, and surface characterization techniques like SEM confirmed the adsorption of BTAH molecules on the copper surface .
Scientific Research Applications
Synthesis Applications
1H-Benzotriazole has been utilized in the synthesis of various chemical compounds. Katritzky and Gordeev (1991) demonstrated its use in the synthesis of N,N′-disubstituted thioureas and carbodiimides, highlighting its role in facilitating Mannich-type condensation reactions (Katritzky & Gordeev, 1991). Similarly, an efficient method for preparing polymer-bound 1H-benzotriazole was developed by Katritzky, Belyakov, and Tymoshenko (1999), showcasing its potential as a scaffold for compiling organic molecule libraries (Katritzky, Belyakov, & Tymoshenko, 1999).
Environmental and Water Treatment Studies
In environmental science, Huntscha et al. (2014) investigated the aerobic biological degradation mechanisms of benzotriazoles, including 1H-benzotriazole, in activated sludge, elucidating degradation pathways and transformation products (Huntscha et al., 2014). Wu et al. (2021) focused on the phototransformation mechanisms of 1H-benzotriazole using multi-element compound-specific isotope analysis, providing insights into its degradation in aquatic environments (Wu et al., 2021). Ye et al. (2018) explored the degradation of 1H-benzotriazole using ultraviolet activating persulfate, analyzing the efficiency, mechanisms, products, and toxicological aspects of this degradation process (Ye et al., 2018).
Corrosion Inhibition
1H-Benzotriazole has been widely studied for its role in corrosion inhibition. Karima et al. (2015) and Toumiat et al. (2016) both investigated the effects of 1H-benzotriazole on copper corrosion in sodium chloride solutions, revealing its efficacy as a corrosion inhibitor (Karima et al., 2015), (Toumiat et al., 2016). Custódio, Agostinho, and Simões (2010) analyzed the impact of benzotriazole on the corrosion of galvanized steel in sodium chloride solution, demonstrating its protective properties (Custódio, Agostinho, & Simões, 2010).
Miscellaneous Applications
1H-Benzotriazole has also been explored in various other applications, including its transformation by ozone in aqueous solutions (Mawhinney, Vanderford, & Snyder, 2012) (Mawhinney, Vanderford, & Snyder, 2012), and its determination in aqueous samples using air-assisted liquid-liquid microextraction (Lu et al., 2018) (Lu et al., 2018).
Mechanism of Action
Target of Action
1H-Benzotriazole, sodium salt, also known as Benzotriazole, sodium salt, is primarily used as a corrosion inhibitor . Its main target is the copper surface . The compound forms a stable coordination compound on the copper surface, preventing corrosion .
Mode of Action
Benzotriazole acts as a weak acid and a very weak Brønsted base . It can bind to other species, utilizing the lone pair electrons . When applied to a copper surface, it forms a stable coordination compound, behaving as a corrosion inhibitor .
Biochemical Pathways
It’s known that benzotriazole can react with aromatic aldehydes in the presence of ethanol to give benzotriazole-based n,o-acetals . These acetals are susceptible to deprotonation, giving access to acylsilanes .
Pharmacokinetics
It’s known that benzotriazole is soluble in water , which could influence its bioavailability.
Result of Action
The primary result of Benzotriazole’s action is the prevention of corrosion on copper surfaces . By forming a stable coordination compound on the copper surface, it inhibits the excessive corrosion of copper .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Benzotriazole. For instance, the reaction rate constants increase as the temperature rises, indicating that rising temperatures promote the degradation of Benzotriazole . Furthermore, Benzotriazole is continuously emitted, finding its way through wastewater treatments, accumulating in subsoil and travelling through aquifers used for drinking water .
Safety and Hazards
Future Directions
Benzotriazole has been commonly employed as a leaving group and has been used extensively as a novel synthetic auxiliary . Much of its attractiveness lies in its ability to be introduced readily and easy to remove or displace during syntheses, as well as its ability to activate other parts of the molecule . Future research may focus on exploring these properties further and finding new applications for this versatile compound .
properties
IUPAC Name |
sodium;benzotriazol-1-ide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N3.Na/c1-2-4-6-5(3-1)7-9-8-6;/h1-4H;/q-1;+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POCQWBKETUXWSC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)[N-]N=N2.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N3Na | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4065868 | |
Record name | Sodium 1H-benzotriazolide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4065868 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | 1H-Benzotriazole, sodium salt (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS RN |
15217-42-2 | |
Record name | 1H-Benzotriazole, sodium salt (1:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015217422 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1H-Benzotriazole, sodium salt (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Sodium 1H-benzotriazolide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4065868 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Sodium 1H-benzotriazolide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.684 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 1H-benzotriazole, sodium salt in the reactions described in the research paper?
A1: The research paper demonstrates that this compound acts as a nucleophile in reactions with 1-(N-acylamino)alkyltriarylphosphonium salts. [] This reaction leads to the formation of α-amidoalkylated benzotriazole derivatives. The reaction is facilitated by the weakened Cα-P+ bond strength in the phosphonium salt, allowing for efficient nucleophilic attack by the benzotriazole salt.
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